4-Chloro-2,3-bis(chloromethyl)pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FK480 involves several key steps, starting with the preparation of the pyrrolobenzodiazepine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl group and the indole-2-carboxamide moiety is achieved through subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of FK480 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and stringent quality control measures ensures that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
FK480 undergoes various chemical reactions, including:
Oxidation: FK480 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within FK480, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products
The major products formed from these reactions include various derivatives of FK480, each with potentially unique pharmacological profiles. These derivatives are often studied to understand the structure-activity relationship and to identify compounds with improved therapeutic properties .
Scientific Research Applications
FK480 has been extensively studied for its applications in various fields:
Chemistry: FK480 serves as a model compound for studying receptor-ligand interactions and the development of receptor antagonists.
Biology: It is used to investigate the role of CCK-A receptors in physiological and pathological processes.
Mechanism of Action
FK480 exerts its effects by binding to and inhibiting CCK-A receptors. These receptors are involved in various physiological processes, including digestion and satiety. By blocking these receptors, FK480 can modulate gastrointestinal motility and secretion, providing therapeutic benefits in conditions like irritable bowel syndrome . The molecular targets include the CCK-A receptors located in the pancreas and gastrointestinal tract, and the pathways involved include the inhibition of CCK-induced signaling cascades .
Comparison with Similar Compounds
FK480 is compared with other CCK-A receptor antagonists, such as loxiglumide. While both compounds inhibit CCK-A receptors, FK480 is significantly more potent and has a longer duration of action . Other similar compounds include devazepide and lorglumide, which also target CCK-A receptors but differ in their pharmacokinetic profiles and therapeutic applications .
List of Similar Compounds
- Loxiglumide
- Devazepide
- Lorglumide
These compounds share a common mechanism of action but vary in their chemical structures and pharmacological properties .
Properties
IUPAC Name |
4-chloro-2,3-bis(chloromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3N/c8-3-5-6(10)1-2-11-7(5)4-9/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWVFJNTPKEYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CCl)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596459 |
Source
|
Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211540-02-1 |
Source
|
Record name | 4-Chloro-2,3-bis(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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